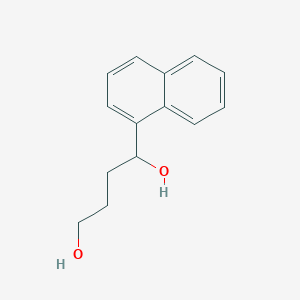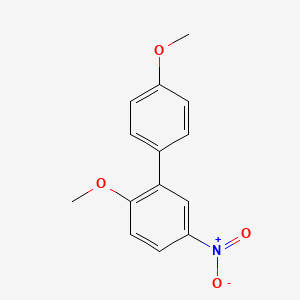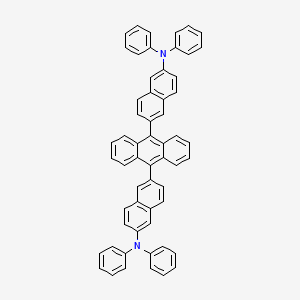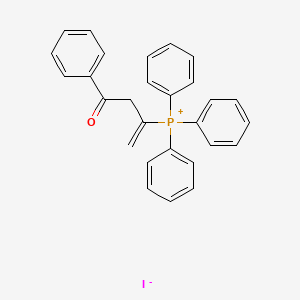
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone in the presence of a base, followed by cyclization and subsequent demethylation . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound often involves extraction from turmeric rhizomes using solvents such as ethanol, methanol, or acetone. The extracted compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrocurcumin or tetrahydrocurcumin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major products formed from these reactions include various curcumin derivatives with altered pharmacological properties .
Aplicaciones Científicas De Investigación
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: Studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate multiple cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used as a natural food coloring agent and preservative due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparación Con Compuestos Similares
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one is unique compared to other similar compounds due to its diverse pharmacological activities and ability to interact with multiple molecular targets. Similar compounds include:
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione:
1,7-bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one:
These compounds share similar core structures but differ in their functional groups and specific biological activities, making this compound a unique and versatile compound in scientific research and applications.
Propiedades
Número CAS |
685530-96-5 |
|---|---|
Fórmula molecular |
C21H22O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one |
InChI |
InChI=1S/C21H22O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h3-6,8-9,11-14,23-24H,7,10H2,1-2H3 |
Clave InChI |
QWMYYGNLMQEGNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)C=CC=CC2=CC(=C(C=C2)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)


![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)






![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
